A Technical Guide to 4-Amino-N-(2,3-dichlorophenyl)benzamide: Structure, Predicted Properties, and Synthetic Strategy
A Technical Guide to 4-Amino-N-(2,3-dichlorophenyl)benzamide: Structure, Predicted Properties, and Synthetic Strategy
For Researchers, Scientists, and Drug Development Professionals
IUPAC Name and Chemical Structure
The nomenclature and structural representation of the molecule are fundamental to its identity in chemical research.
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IUPAC Name: 4-amino-N-(2,3-dichlorophenyl)benzamide
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Chemical Structure:

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Predicted Physicochemical Data
In the absence of experimentally determined data, computational predictions provide valuable insights into the potential physicochemical properties of a compound. The following table summarizes key predicted properties for 4-Amino-N-(2,3-dichlorophenyl)benzamide.
| Property | Predicted Value | Unit |
| Molecular Formula | C₁₃H₁₀Cl₂N₂O | |
| Molecular Weight | 281.14 | g/mol |
| XLogP3 | 3.8 | |
| Hydrogen Bond Donors | 2 | |
| Hydrogen Bond Acceptors | 2 | |
| Rotatable Bond Count | 2 | |
| Exact Mass | 280.0221 | Da |
| Monoisotopic Mass | 280.0221 | Da |
| Topological Polar Surface Area | 69.1 Ų | |
| Heavy Atom Count | 18 | |
| Complexity | 299 |
Note: These values are computationally predicted and should be confirmed by experimental analysis.
Proposed Experimental Synthesis Protocol
The synthesis of 4-Amino-N-(2,3-dichlorophenyl)benzamide can be approached through a two-step process involving the formation of an amide bond followed by the reduction of a nitro group. This general method is widely applicable for the synthesis of related aminobenzanilides.
Step 1: Synthesis of N-(2,3-dichlorophenyl)-4-nitrobenzamide
This step involves the acylation of 2,3-dichloroaniline with 4-nitrobenzoyl chloride.
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Materials:
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2,3-dichloroaniline
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4-nitrobenzoyl chloride
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Anhydrous dichloromethane (DCM) or a similar aprotic solvent
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Triethylamine (TEA) or another suitable base
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Hydrochloric acid (HCl), 1M solution
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Saturated sodium bicarbonate (NaHCO₃) solution
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Procedure:
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Dissolve 2,3-dichloroaniline (1.0 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
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Add triethylamine (1.1 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.
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Dissolve 4-nitrobenzoyl chloride (1.05 equivalents) in anhydrous DCM and add it dropwise to the cooled aniline solution with stirring.
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Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
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Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
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Purify the crude N-(2,3-dichlorophenyl)-4-nitrobenzamide by recrystallization (e.g., from ethanol or ethyl acetate/hexane) or column chromatography on silica gel.
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Step 2: Synthesis of 4-Amino-N-(2,3-dichlorophenyl)benzamide
This step involves the reduction of the nitro group of the intermediate to an amine.
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Materials:
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N-(2,3-dichlorophenyl)-4-nitrobenzamide
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Ethanol (EtOH) or methanol (MeOH)
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Palladium on carbon (10% Pd/C) or Tin(II) chloride dihydrate (SnCl₂·2H₂O)
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Hydrogen gas (H₂) source (if using Pd/C)
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Ethyl acetate (EtOAc)
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Saturated sodium bicarbonate (NaHCO₃) solution
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Procedure (Catalytic Hydrogenation):
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Dissolve N-(2,3-dichlorophenyl)-4-nitrobenzamide (1.0 equivalent) in ethanol in a hydrogenation vessel.
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Add a catalytic amount of 10% Pd/C (typically 5-10% by weight of the nitro compound).
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Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) with vigorous stirring.
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Monitor the reaction by TLC until the starting material is consumed.
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Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with ethanol.
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Concentrate the filtrate under reduced pressure to yield the crude product.
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Purify the crude 4-Amino-N-(2,3-dichlorophenyl)benzamide by recrystallization or column chromatography.
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Alternative Procedure (Tin(II) Chloride Reduction):
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Suspend N-(2,3-dichlorophenyl)-4-nitrobenzamide (1.0 equivalent) in ethanol.
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Add an excess of Tin(II) chloride dihydrate (e.g., 3-5 equivalents) and heat the mixture to reflux.
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Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
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Quench the reaction by carefully adding a saturated solution of sodium bicarbonate until the solution is basic.
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Extract the product with ethyl acetate.
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Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product as described above.
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Workflow for Synthesis and Characterization
The following diagram illustrates a logical workflow for the synthesis and subsequent characterization of 4-Amino-N-(2,3-dichlorophenyl)benzamide, which is a standard procedure in medicinal chemistry and drug discovery.
Caption: A workflow diagram illustrating the proposed synthesis, purification, and characterization of 4-Amino-N-(2,3-dichlorophenyl)benzamide.
Figure 1: Chemical Structure of 4-Amino-N-(2,3-dichlorophenyl)benzamide.
